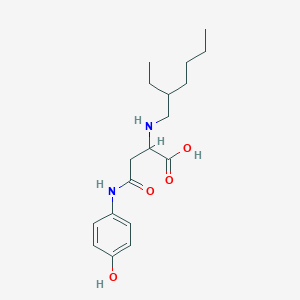![molecular formula C15H20N2O5S B2467806 methyl N-(4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}phenyl)carbamate CAS No. 2097920-40-4](/img/structure/B2467806.png)
methyl N-(4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}phenyl)carbamate, also known as MNSC, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
An Umpolung Sulfoxide Reagent : Utilized as a synthetic equivalent for α-hydroxy and α-chloro benzyl carbanions through a sequence involving stereoselective α-C-alkylation and displacement of the sulfinyl group, showcasing its potential in complex organic synthesis (Volonterio, Bravo, & Zanda, 2002).
Biological Modifications
Carbamate Modifications : Methylcarbamate insecticides undergo processes such as hydrolysis, oxidation, and conjugation in various biological systems, forming similar or identical products, which highlights the diverse biological transformations of carbamate compounds (Knaak, 1971).
Antimicrobial Activity
Heterocyclic Sulfamoyl-phenyl-carboximidamides : Novel compounds synthesized from clinically applied sulfonamides exhibited significant antibacterial, antifungal, and tuberculostatic activities, indicating the potential of carbamate derivatives in developing new antimicrobial agents (Gobis et al., 2012).
Analytical Methodologies
GC-MS Characterization of Lipopolysaccharides : Phenylcarbamate derivatives were utilized for the characterization of 3-hydroxyalkanoic acids in lipopolysaccharides, demonstrating the application of carbamates in enhancing analytical techniques for biochemical analysis (Hollingsworth & Dazzo, 1988).
Eigenschaften
IUPAC Name |
methyl N-[4-[(1-hydroxycyclohex-2-en-1-yl)methylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-22-14(18)17-12-5-7-13(8-6-12)23(20,21)16-11-15(19)9-3-2-4-10-15/h3,5-9,16,19H,2,4,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFGGKAHROMLBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2467723.png)
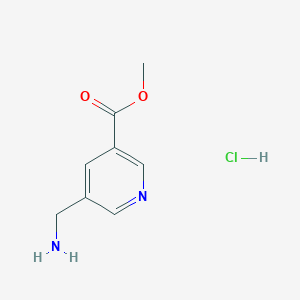
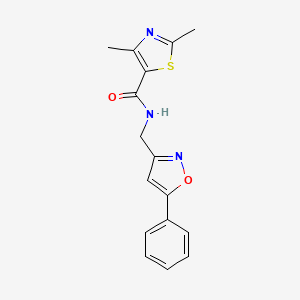
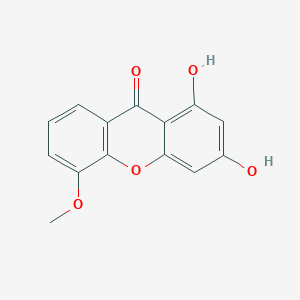
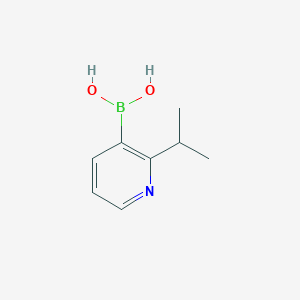
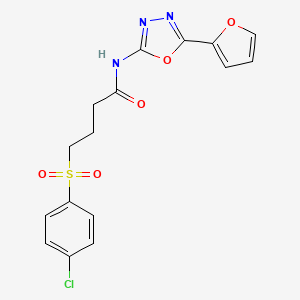
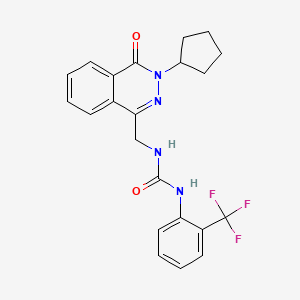
![3-methyl-6-phenyl-N-propylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2467737.png)
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide](/img/structure/B2467738.png)
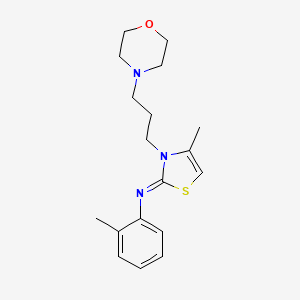
![Ethyl 2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]acetate](/img/structure/B2467741.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-fluorophenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)imidazol-4-one](/img/structure/B2467742.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2467743.png)
